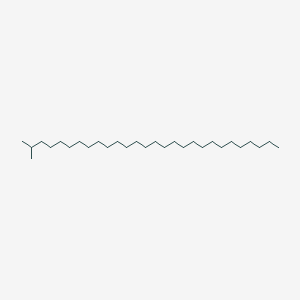

2-Methyloctacosane

Description

Properties

IUPAC Name |

2-methyloctacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(2)3/h29H,4-28H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCGPCUUTAKOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075081 | |

| Record name | Isononacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-98-1, 52701-71-0 | |

| Record name | 2-Methyloctacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloctacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052701710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLOCTACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQC0O92KJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyloctacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of 2-Methyloctacosane: A Technical Overview for Researchers

An In-depth Examination of a Key Cuticular Hydrocarbon in Interspecies Communication and Physiological Integrity

Abstract

2-Methyloctacosane, a branched-chain alkane with the chemical formula C29H60, is a vital component of the epicuticular wax layer in a variety of organisms, most notably insects and plants. This technical guide synthesizes the current scientific understanding of the biological roles of this compound, with a particular focus on its function as a semiochemical in insect communication and its contribution to the protective cuticle of plants. This document provides an overview of its chemical properties, discusses its established and putative biological functions, and presents available data and experimental methodologies relevant to researchers in chemical ecology, entomology, plant biology, and drug development.

Introduction

This compound is a saturated hydrocarbon belonging to the class of branched alkanes.[1] It is characterized by a 28-carbon chain with a methyl group at the second carbon position. This seemingly simple molecule plays a surprisingly complex and critical role in the natural world. As a major constituent of the cuticular hydrocarbon (CHC) profile of many insects, it functions as a crucial signaling molecule, mediating interactions related to mating, species recognition, and social organization. In the plant kingdom, it contributes to the formation of the waxy cuticle, a protective barrier against environmental stressors such as desiccation and pathogen invasion. This guide will delve into the multifaceted biological significance of this compound, providing a resource for scientists seeking to understand and harness its properties.

Chemical and Physical Properties

This compound is a nonpolar, hydrophobic molecule, rendering it virtually insoluble in water but soluble in organic solvents. These properties are fundamental to its function as a component of the water-repellent cuticular waxes. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C29H60 |

| Molecular Weight | 408.8 g/mol |

| CAS Number | 1560-98-1 |

| Appearance | Waxy solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Insoluble in water; Soluble in organic solvents |

Biological Role in Insects

The most extensively studied biological role of this compound is in the realm of insect chemical communication. Cuticular hydrocarbons, including this compound, form a complex species- and often sex-specific chemical signature on the surface of an insect's body.

Role in Mate Recognition and Speciation

Research on various Drosophila species has highlighted the importance of this compound in mate recognition and reproductive isolation. Differences in the relative abundance of this and other CHCs can act as a barrier to interbreeding between closely related species.

-

Drosophila mojavensis : Studies have shown that the epicuticular hydrocarbon profiles, which include this compound, are species-specific within the D. mojavensis cluster, suggesting a role in preventing interspecies mating.[2]

-

Drosophila heteroneura and Drosophila silvestris : In these Hawaiian picture-wing flies, this compound is one of the major CHCs that differ between the two species and also shows sexual dimorphism, implicating it in both species and sex recognition.

Putative Role in Social Insects

While direct evidence is still emerging, the presence of this compound in the cuticular profiles of social insects like termites suggests a potential role in nestmate recognition and the regulation of social behavior. Termites are known to rely heavily on chemical cues for communication.[3][4]

Biological Role in Plants

In plants, this compound is a component of the cuticular wax, which forms the outermost layer of the epidermis. This waxy layer is crucial for plant survival.

The Plant Cuticle and its Functions

The plant cuticle is a multifunctional protective layer. Its primary roles include:

-

Prevention of Water Loss: The hydrophobic nature of cuticular waxes, including this compound, is essential for minimizing non-stomatal water loss, a critical adaptation for terrestrial life.

-

Defense Against Pathogens: The cuticle acts as a physical barrier to prevent the entry of fungal spores and bacteria.

-

Protection from UV Radiation: The waxy layer can reflect and scatter harmful UV radiation.

-

Insect-Plant Interactions: The chemical composition of the cuticle can influence the behavior of herbivorous insects, acting as either an attractant or a deterrent.

While the specific contribution of this compound to these functions is an area of ongoing research, its presence as a significant component of the alkane fraction of cuticular waxes in various plant species points to its importance in maintaining the integrity and functionality of the cuticle.

Experimental Methodologies

The study of this compound and other cuticular hydrocarbons relies on a suite of analytical and behavioral techniques.

Extraction and Analysis of Cuticular Hydrocarbons

A common workflow for the analysis of CHCs is outlined below.

Protocol for Cuticular Hydrocarbon Extraction and Analysis:

-

Sample Collection: Collect insect or plant samples. For insects, non-lethal sampling can be achieved using solid-phase microextraction (SPME).[2][5]

-

Extraction: Immerse the samples in a nonpolar solvent, typically hexane, for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.

-

GC-MS Analysis: Inject the extract into a gas chromatograph coupled with a mass spectrometer (GC-MS). The compounds are separated based on their boiling points and volatility in the GC column and then identified based on their mass spectra.

-

Quantification: Use an internal standard to quantify the absolute or relative amounts of each hydrocarbon.

Behavioral Bioassays

To determine the function of this compound as a semiochemical, behavioral bioassays are essential. These experiments typically involve presenting the synthetic compound to the insect and observing its behavioral response.

Example of a Mate Choice Bioassay:

-

Stimulus Preparation: Synthesize or purchase high-purity this compound. Prepare solutions of the compound in a volatile solvent at various concentrations.

-

Dummy Preparation: Use dead insects of the same species from which the natural CHCs have been removed by solvent washing.

-

Treatment: Apply the synthetic this compound solution to the dummy insects. A control group should be treated with the solvent alone.

-

Observation: Introduce a live male (or female, depending on the hypothesis) into an arena with the treated and control dummies and record courtship behaviors (e.g., latency to court, duration of courtship, copulation attempts).

-

Data Analysis: Statistically compare the behavioral responses towards the treated and control dummies.

Future Directions and Applications

The study of this compound and other cuticular hydrocarbons is a burgeoning field with significant potential for practical applications.

-

Pest Management: A deeper understanding of the role of this compound in insect communication could lead to the development of novel pest control strategies. For example, synthetic blends could be used to disrupt mating or to lure pests into traps.

-

Drug Development: While not a primary focus of current research, the hydrophobic nature of long-chain alkanes could be explored for drug delivery systems.

-

Plant Breeding: Understanding the role of specific cuticular wax components in drought and pest resistance could inform breeding programs to develop more resilient crops.

Conclusion

This compound is more than just a simple hydrocarbon; it is a key player in the intricate chemical language of insects and a fundamental component of the protective barrier of plants. While significant progress has been made in identifying its presence and general function, many questions remain. Future research focusing on the specific behavioral responses to this compound, its biosynthetic pathways, and its precise role in the biophysical properties of the plant cuticle will undoubtedly uncover further complexities and potential applications of this fascinating molecule. This guide provides a foundation for researchers to build upon as they continue to explore the diverse and vital biological roles of this compound.

References

- 1. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A non-lethal SPME method for insect cuticular analysis by GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Discovery and Significance of 2-Methyloctacosane in Insect Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloctacosane, a methyl-branched cuticular hydrocarbon (CHC), has been identified as a component of the epicuticular wax layer in various insect species. This guide provides a comprehensive overview of the discovery, identification, and potential functional significance of this compound. It details the experimental protocols for the extraction and analysis of this compound, presents quantitative data on its abundance in select insect species, and illustrates its role within the broader context of chemical communication through logical and experimental workflow diagrams. This document serves as a technical resource for researchers in chemical ecology, entomology, and those exploring novel targets for pest management and drug development.

Introduction

The insect cuticle is covered by a complex layer of lipids, primarily composed of hydrocarbons, which serves as a critical barrier against desiccation and pathogen invasion.[1] These cuticular hydrocarbons (CHCs) are not merely a passive waterproofing layer; they are also pivotal in chemical communication, mediating a wide array of behaviors such as mate recognition, nestmate recognition in social insects, and signaling of reproductive status.[2] CHCs are broadly classified into n-alkanes, alkenes, and methyl-branched alkanes.

This compound (C29H60) is a monomethyl-branched alkane that has been identified in the CHC profiles of several insect species.[3][4] Its presence and relative abundance can vary significantly between species, castes, and even sexes, suggesting a potential role in species-specific signaling. This guide focuses on the technical aspects of identifying and quantifying this compound and explores its putative role in insect chemical ecology.

Quantitative Data Presentation

The relative abundance of this compound can be a key characteristic in the chemical signature of an insect. The following table summarizes the quantitative data for this compound in select insect species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS). It is important to note that the CHC profile of an insect can be influenced by factors such as diet, age, and environmental conditions.

| Insect Species | Order | Family | Caste/Sex | This compound (Relative Abundance %) | Reference |

| Coptotermes formosanus | Blattodea | Rhinotermitidae | Worker | 2.5 ± 0.2 | [5] |

| Coptotermes formosanus | Blattodea | Rhinotermitidae | Soldier | 2.3 ± 0.2 | [5] |

| Blattella germanica | Blattodea | Ectobiidae | Adult Male | Present (unquantified) | [6] |

| Blattella germanica | Blattodea | Ectobiidae | Adult Female | Present (unquantified) | [6] |

| Solenopsis invicta | Hymenoptera | Formicidae | Worker | Present (unquantified) | [7] |

| Drosophila mojavensis | Diptera | Drosophilidae | Not Specified | Present (unquantified) | [8] |

Note: "Present (unquantified)" indicates that the compound was identified in the species' CHC profile, but the specific relative abundance was not provided in the cited literature.

Experimental Protocols

The identification and quantification of this compound from insect samples primarily rely on Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for the key experimental stages.

Cuticular Hydrocarbon (CHC) Extraction

This protocol is a generalized procedure adaptable for various insect species.

Materials:

-

Insect specimens (live or recently frozen)

-

Hexane (HPLC grade)

-

Glass vials with PTFE-lined caps

-

Micropipette

-

Vortex mixer

-

Nitrogen gas stream evaporator

Procedure:

-

Place a known number of insect specimens (e.g., 10-20 individuals, depending on size) into a clean glass vial.

-

Add a sufficient volume of hexane to fully submerge the specimens (e.g., 1-2 mL).

-

Gently agitate the vial on a vortex mixer for 2-5 minutes to extract the surface lipids.

-

Carefully decant the hexane extract into a new clean vial, leaving the insect bodies behind.

-

To ensure complete extraction, a second wash with fresh hexane for 1-2 minutes can be performed, and the extracts combined.

-

Concentrate the hexane extract to a smaller volume (e.g., 50-100 µL) under a gentle stream of nitrogen gas. Avoid complete evaporation to prevent loss of more volatile CHCs.

-

The concentrated extract is now ready for cleanup or direct GC-MS analysis.

Extract Cleanup (Optional but Recommended)

To remove more polar lipids and other contaminants, a cleanup step using solid-phase extraction (SPE) is often employed.

Materials:

-

Silica gel or Florisil SPE cartridge (e.g., 100 mg)

-

Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

SPE vacuum manifold

Procedure:

-

Condition the SPE cartridge by passing 2-3 mL of hexane through it.

-

Load the concentrated CHC extract onto the top of the cartridge.

-

Elute the hydrocarbon fraction with 2-3 mL of hexane. This fraction will contain the n-alkanes, alkenes, and methyl-branched alkanes, including this compound.

-

More polar compounds can be subsequently eluted with solvents of increasing polarity (e.g., a mixture of hexane and dichloromethane) if desired for other analyses.

-

Concentrate the purified hydrocarbon fraction under a nitrogen stream to the desired final volume for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Injector Temperature: 280-300 °C.

-

Oven Temperature Program:

-

Initial temperature: 50-150 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 300-320 °C.

-

Final hold: 10-20 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Identification of this compound:

-

Retention Time: Compare the retention time of the peak of interest with that of a synthetic this compound standard.

-

Mass Spectrum: The EI mass spectrum of this compound will show a characteristic fragmentation pattern for a methyl-branched alkane. The molecular ion (M+) at m/z 408.8 is often weak or absent. Key fragment ions will be present due to cleavage at the branch point.

-

Kovats Retention Index: Calculation of the Kovats retention index and comparison with literature values can further confirm the identification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound in insect species.

Role in Chemical Communication

While a specific signaling pathway for this compound has not been elucidated, its role as a component of the complex CHC blend used in chemical communication is well-established, particularly in social insects. The following diagram illustrates this logical relationship.

Conclusion and Future Directions

This compound is a conserved component of the cuticular hydrocarbon profile in a range of insect species. The methodologies outlined in this guide provide a robust framework for its identification and quantification. While its role as part of a complex chemical signature in mediating social behaviors is evident, further research is required to elucidate its specific contribution to the overall signal. Future studies employing synthetic this compound in behavioral and electrophysiological assays will be crucial in determining its precise function as a semiochemical.[9][10] A deeper understanding of the biosynthesis and perception of this and other methyl-branched alkanes could pave the way for the development of novel, species-specific pest management strategies that disrupt chemical communication.

References

- 1. researchgate.net [researchgate.net]

- 2. Behavioral and electrophysiological responses of Hippodamia variegata to plant volatiles | PLOS One [journals.plos.org]

- 3. This compound | C29H60 | CID 519147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cuticular hydrocarbon analysis of an awake behaving fly using direct analysis in real-time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. antwiki.org [antwiki.org]

- 8. Cannabis Compound Database: Showing Compound Card for this compound (CDB000167) [cannabisdatabase.ca]

- 9. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]

- 10. Behavioral and electrophysiological responses of Hippodamia variegata to plant volatiles - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Branched Alkanes in Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-branched alkanes are critical components of the insect cuticular hydrocarbon (CHC) layer, playing essential roles in preventing desiccation and mediating chemical communication. Their biosynthesis is a complex and highly regulated process that originates from fatty acid metabolism and involves a series of specialized enzymes responsible for the introduction of methyl groups, carbon chain elongation, and the final conversion to hydrocarbons. This technical guide provides a comprehensive exploration of the core biosynthetic pathway, details the key enzymes and precursors involved, summarizes available quantitative data, and presents detailed experimental protocols for studying this intricate system. This document is intended to serve as a thorough resource for researchers investigating insect physiology, chemical ecology, and the identification of potential targets for novel pest control strategies.

The Core Biosynthetic Pathway of Branched Alkanes

The synthesis of methyl-branched alkanes primarily occurs in specialized abdominal cells called oenocytes. The pathway is an elegant modification of the conserved fatty acid synthesis machinery, adapted to produce very-long-chain methyl-branched precursors. The entire process can be conceptually divided into four main stages: Initiation and Branching, Elongation, Reduction, and Decarbonylation.

Stage 1: Initiation and Branching with Fatty Acid Synthase (FAS)

The journey begins with the de novo synthesis of fatty acids, catalyzed by the multi-enzyme complex, Fatty Acid Synthase (FAS) . In the synthesis of straight-chain fatty acids, FAS utilizes an acetyl-CoA starter unit and sequentially adds two-carbon units from malonyl-CoA. However, for the creation of branched chains, the process is initiated with a branched starter unit, typically derived from the catabolism of branched-chain amino acids like valine and isoleucine, leading to isobutyryl-CoA and 2-methylbutyryl-CoA, respectively.

The key step for introducing methyl branches along the carbon chain is the incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit by FAS. The timing of this incorporation determines the position of the methyl group on the final hydrocarbon chain.

Stage 2: Elongation to Very-Long-Chain Fatty Acids

The initial branched fatty acyl-CoA, typically of a moderate chain length, undergoes further elongation to very-long-chain fatty acids (VLCFAs), which can range from C21 to over C40. This elongation process is carried out by a membrane-bound multi-enzyme system known as the elongase complex . This complex iteratively adds two-carbon units from malonyl-CoA to the growing acyl-CoA chain. The substrate specificity of the various elongase enzymes is a key determinant of the final chain length distribution of the cuticular hydrocarbons.

Stage 3: Reduction to Fatty Aldehydes

The resulting very-long-chain branched acyl-CoAs are then reduced to their corresponding fatty aldehydes. This crucial reductive step is catalyzed by Fatty Acyl-CoA Reductases (FARs) . These enzymes utilize NADPH as a reducing agent to convert the thioester group of the acyl-CoA into an aldehyde. The FAR family of enzymes exhibits a degree of substrate specificity, which can influence the composition of the final hydrocarbon blend.

Stage 4: Oxidative Decarbonylation to Alkanes

The final and definitive step in insect hydrocarbon biosynthesis is the conversion of the long-chain fatty aldehydes into alkanes with one less carbon atom. This is achieved through an oxidative decarbonylation reaction catalyzed by a specific family of cytochrome P450 enzymes, namely the CYP4G family[1][2][3]. These enzymes, in conjunction with their redox partner NADPH-cytochrome P450 reductase (CPR), cleave the aldehyde group, releasing carbon dioxide and forming the final branched alkane[1][3]. This unique enzymatic step is a hallmark of insect hydrocarbon biosynthesis.

Data Presentation: Quantitative Insights

Quantitative data on the enzymology of branched alkane biosynthesis is crucial for a complete understanding of the process. While comprehensive kinetic data for every enzyme across all insect species is not available, key studies provide valuable insights.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates

| Substrate Combination | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) | Reference |

| Acetyl-CoA + Malonyl-CoA | 1.7 ± 0.1 | 5.3 ± 0.8 | 0.32 | [4] |

| Acetyl-CoA + Methylmalonyl-CoA | 0.010 ± 0.001 | 3.6 ± 0.9 | 0.0028 | [4] |

Note: Data from a metazoan FAS, which demonstrates the significantly lower turnover number when utilizing methylmalonyl-CoA for branched-chain synthesis compared to malonyl-CoA for straight-chain synthesis.[4]

Table 2: Relative Abundance of Major Methyl-Branched Alkanes in Drosophila melanogaster

| Compound | Female Abundance (%) | Male Abundance (%) | Reference |

| 2-Methyl-C24 (2-MeC24) | 1.5 | 3.2 | [2] |

| 2-Methyl-C26 (2-MeC26) | 3.8 | 5.1 | [2] |

| 2-Methyl-C28 (2-MeC28) | 5.2 | 1.8 | [2] |

| 11-Methyl-C27 (11-MeC27) | 0.8 | 0.5 | [2] |

| 9-Methyl-C27 (9-MeC27) | 1.2 | 0.7 | [2] |

| 11-Methyl-C29 (11-MeC29) | 2.1 | 0.9 | [2] |

| 9-Methyl-C29 (9-MeC29) | 3.5 | 1.3 | [2] |

Note: The relative abundance of cuticular hydrocarbons can vary significantly based on the genetic background, age, and environmental conditions of the flies.[2]

Experimental Protocols

Investigating the biosynthesis of branched alkanes requires a combination of molecular, biochemical, and analytical techniques. Below are detailed methodologies for key experiments cited in the field.

Protocol for Extraction and GC-MS Analysis of Cuticular Hydrocarbons

This protocol outlines the standard procedure for extracting and analyzing the cuticular hydrocarbon profile of an insect.

Materials:

-

Glass vials (2-4 mL) with PTFE-lined caps

-

n-hexane (analytical grade)

-

Internal standard (e.g., n-C32 alkane)

-

Micropipettes

-

Nitrogen gas stream

-

GC vials with micro-inserts

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Extraction: a. Place a single insect (or a pooled sample for smaller insects) into a clean glass vial. b. Add a known volume of n-hexane (e.g., 200 µL) containing a known concentration of an internal standard. c. Agitate the vial gently for 5-10 minutes to extract the surface lipids. d. Carefully remove the insect from the vial.

-

Sample Preparation: a. Evaporate the hexane under a gentle stream of nitrogen gas until the sample is concentrated to a small volume (e.g., 20 µL). b. Transfer the concentrated extract to a GC vial with a micro-insert.

-

GC-MS Analysis: a. Inject 1-2 µL of the sample into the GC-MS system. b. Use a non-polar capillary column (e.g., DB-5ms). c. Employ a temperature program that allows for the separation of long-chain hydrocarbons (e.g., initial temperature of 50°C, ramp to 320°C). d. The mass spectrometer is typically operated in electron ionization (EI) mode. e. Identify individual hydrocarbons based on their retention times and mass spectra, comparing them to known standards and library data. f. Quantify the hydrocarbons by comparing their peak areas to that of the internal standard.

Protocol for RNA Interference (RNAi) Mediated Knockdown of a Biosynthesis Gene in Tribolium castaneum Larvae

This protocol describes the process of silencing a target gene involved in hydrocarbon biosynthesis in the red flour beetle, Tribolium castaneum, a model organism for RNAi studies.

Materials:

-

Double-stranded RNA (dsRNA) corresponding to the target gene and a control gene (e.g., GFP).

-

Microinjection system (e.g., FemtoJet) with glass capillaries.

-

Stereomicroscope.

-

CO₂ anesthesia setup.

-

Phosphate-buffered saline (PBS).

Procedure:

-

dsRNA Preparation: a. Synthesize dsRNA in vitro using a commercial kit from a PCR-generated template containing T7 promoter sequences. b. Purify and quantify the dsRNA, and dilute it to the desired concentration in PBS.

-

Larval Preparation: a. Collect larvae of the desired developmental stage. b. Anesthetize the larvae using CO₂.

-

Microinjection: a. Place an anesthetized larva on a microscope slide. b. Under a stereomicroscope, carefully insert the microinjection needle into the dorsal or lateral side of the larva. c. Inject a small volume (e.g., 50-100 nL) of the dsRNA solution.

-

Post-injection Care and Analysis: a. Allow the injected larvae to recover in a petri dish with flour. b. After a few days, assess the knockdown efficiency by quantitative real-time PCR (qRT-PCR) of the target gene's mRNA. c. Analyze the cuticular hydrocarbon profile of the treated insects using the GC-MS protocol described above to observe the phenotypic effect of the gene knockdown.

Conclusion and Future Directions

The biosynthesis of branched alkanes in insects is a sophisticated metabolic pathway that is fundamental to their survival and communication. While significant progress has been made in identifying the key enzymes and outlining the major steps of this pathway, several areas warrant further investigation. The precise regulatory mechanisms that control the expression and activity of the biosynthetic enzymes, leading to species- and sex-specific hydrocarbon profiles, remain largely unknown. Furthermore, a deeper understanding of the structure-function relationships of the enzymes, particularly the substrate specificities of elongases and FARs for branched-chain precursors, will be crucial for a complete picture. Future research, leveraging the power of genomics, proteomics, and advanced analytical techniques, will undoubtedly continue to unravel the complexities of this fascinating biological process, potentially opening new avenues for the development of targeted and environmentally benign pest management strategies.

References

A Comprehensive Technical Guide to the Natural Sources of 2-Methyloctacosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctacosane is a branched-chain alkane that has been identified as a component of the epicuticular wax of various plants and the cuticular hydrocarbons of several insect species. As a non-volatile hydrocarbon, its primary biological roles are associated with chemical communication and providing a protective barrier against environmental stressors. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and analysis, and a summary of its known biological functions.

Natural Occurrence of this compound

This compound has been identified in both the plant and insect kingdoms. Its presence is primarily associated with the waxy outer layers of these organisms.

Plant Sources

This compound is a constituent of the epicuticular wax of certain plants, which serves as a protective barrier against desiccation and other environmental factors.

-

Potato (Solanum tuberosum ): The leaf cuticular waxes of potato plants contain a mixture of very long-chain n-alkanes, 2-methylalkanes, and 3-methylalkanes.[1][2] While the total alkane concentration on potato leaves is in the range of 3.1-4.6 µg/cm², the specific concentration of this compound has not been individually quantified in the available literature.[1] The wax composition can vary between different potato varieties.[1]

Insect Sources

In insects, this compound is a component of cuticular hydrocarbons (CHCs), which play crucial roles in preventing water loss and in chemical communication, acting as semiochemicals.[4][5]

-

Drosophila mojavensis and related species: this compound is a known epicuticular hydrocarbon in the Drosophila mojavensis cluster of species.[3][6] Studies have shown variation in the amount of this compound among closely related species, with Drosophila navojoa having significantly lower levels of this compound compared to its sibling species.[6] The specific concentrations, however, are often reported in relative terms rather than absolute quantities.

-

Other Insects: Branched alkanes, including isomers of methyloctacosane, are common constituents of the CHC profiles of a wide range of insects and are involved in species and nestmate recognition, as well as fertility signaling.[4][5]

Quantitative Data on this compound

A significant challenge in the study of this compound is the limited availability of precise quantitative data in natural sources. Most studies focus on the relative abundance of different hydrocarbons within a complex mixture.

| Natural Source | Organ/Tissue | Compound Class | Total Concentration (if available) | Specific Concentration of this compound | Reference(s) |

| Solanum tuberosum (Potato) | Leaves | Cuticular Alkanes | 3.1-4.6 µg/cm² | Not individually quantified | [1] |

| Drosophila species | Cuticle | Epicuticular Hydrocarbons | Not available | Qualitatively present; relative amounts vary between species | [6] |

Table 1: Summary of Quantitative Data for this compound and Related Compounds in Natural Sources.

Experimental Protocols

The extraction and analysis of this compound from natural sources typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Hydrocarbons from Insects

This protocol is a generalized method for the extraction of CHCs from insects like Drosophila.

Materials:

-

Insect specimens

-

Hexane (pesticide grade or equivalent)

-

Glass vials (2 mL) with PTFE-lined caps

-

Micropipettes

-

Nitrogen gas stream

-

GC-MS system

Procedure:

-

Sample Preparation: Collect a specific number of insects (e.g., a single adult or a pooled sample depending on the species and desired concentration) in a clean glass vial.

-

Solvent Extraction: Submerge the insects in a precise volume of hexane (e.g., 350-500 µL) for a short duration (e.g., 10 minutes).[7] This allows for the dissolution of the cuticular lipids without extracting significant amounts of internal lipids.

-

Solvent Transfer: Carefully remove the insects from the vial. Transfer the hexane extract to a clean vial.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen gas until the desired final volume is reached or until dryness. If evaporated to dryness, the residue is reconstituted in a small, known volume of hexane (e.g., 30 µL) prior to analysis.[8]

-

Analysis: Inject an aliquot of the concentrated extract into a GC-MS for separation and identification of the hydrocarbon components.

Extraction of Epicuticular Wax from Plant Leaves

This protocol provides a general method for the extraction of waxes from plant leaves, which can be adapted for the analysis of this compound.

Materials:

-

Fresh plant leaves

-

Chloroform or hexane (pesticide grade or equivalent)

-

Beakers

-

Glass funnel with glass wool

-

Rotary evaporator or nitrogen gas stream

-

GC-MS system

Procedure:

-

Sample Preparation: Harvest fresh, undamaged leaves. The surface area of the leaves should be measured to normalize the wax amount.

-

Solvent Extraction: Briefly immerse the leaves (e.g., for 30-60 seconds) in a beaker containing chloroform or hexane to dissolve the epicuticular waxes.

-

Filtration: Filter the extract through a glass funnel containing a small plug of glass wool to remove any solid debris.

-

Solvent Removal: Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas to obtain the crude wax extract.

-

Analysis: Dissolve the wax residue in a known volume of a suitable solvent and analyze by GC-MS. For quantitative analysis, an internal standard should be added before extraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for hydrocarbon analysis.

Typical GC Conditions:

-

Injector Temperature: 250-300 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 320 °C) at a controlled rate (e.g., 3-20 °C/min), followed by a final hold.[8][9]

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

Identification: The identification of this compound is based on its retention time and the fragmentation pattern of its mass spectrum compared to known standards or library data.

Biological Activity and Signaling Pathways

The biological activity of this compound is understood within the broader context of branched-chain alkanes and cuticular hydrocarbons in insects.

Role in Chemical Communication

Branched alkanes, such as this compound, often serve as crucial semiochemicals in insect communication.[4] They can act as:

-

Contact Pheromones: Mediating species and sex recognition.[4][10]

-

Nestmate Recognition Cues: In social insects, specific blends of CHCs, including branched alkanes, allow individuals to distinguish nestmates from non-nestmates.[4]

-

Fertility Signals: The presence or absence of certain branched alkanes can signal the reproductive status of an individual.[4]

The specific role of this compound in the behavior of the species in which it is found requires further investigation. The perception of these chemical cues is thought to occur through direct contact and antennal chemoreceptors, which then trigger a neuronal response leading to a specific behavior.

Protective Functions

As a component of the epicuticular wax, this compound contributes to the waterproofing of the insect cuticle and plant surface, preventing desiccation.[7]

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any intracellular signaling pathways. Its non-volatile and lipophilic nature suggests its primary role is at the surface level, mediating interactions with the environment and other organisms.

Diagrams

References

- 1. Cuticular waxes from potato (Solanum tuberosum) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Analyses of Cuticular Waxes on Various Organs of Potato (Solanum tuberosum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabis Compound Database: Showing Compound Card for this compound (CDB000167) [cannabisdatabase.ca]

- 4. mdpi.com [mdpi.com]

- 5. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epicuticular hydrocarbon variation in Drosophila mojavensis cluster species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 10. pnas.org [pnas.org]

An In-depth Technical Guide to the Chemical Properties of 2-Methyloctacosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctacosane, also known as isononacosane, is a long-chain branched alkane with the chemical formula C29H60.[1] As a saturated hydrocarbon, it is characterized by its high stability and low reactivity due to the presence of strong, non-polar carbon-carbon and carbon-hydrogen bonds.[1] This compound is found in various natural sources, including certain plant waxes, and has been identified as a component in the epicuticular hydrocarbons of some insects.[1][2] Its hydrophobic nature and physical properties make it a subject of interest in fields such as materials science, organic chemistry, and metabolomics.[1][2] This guide provides a comprehensive overview of the known chemical and physical properties of this compound, presents available experimental data in a structured format, and outlines a general experimental workflow for its analysis.

Chemical and Physical Properties

This compound is a colorless and odorless solid at room temperature.[1] It is practically insoluble in water but soluble in organic solvents, a characteristic typical of long-chain alkanes.[1][2] The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C29H60 | [1][3] |

| Molecular Weight | 408.79 g/mol | [4] |

| 408.8 g/mol | [3] | |

| 408.7867 g/mol | [5][6] | |

| Monoisotopic Molecular Weight | 408.46950192 Da | [7] |

| CAS Registry Number | 1560-98-1 | [1][3][5][7] |

| Boiling Point | 413.00 to 414.00 °C @ 760.00 mm Hg (estimated) | [7][8] |

| 413.9 °C @ 760 mmHg | [5] | |

| Melting Point | 43.7 °C (estimated) | [5] |

| Density | 0.805 g/cm³ | [5] |

| Water Solubility | 3.2e-10 mg/L @ 25 °C (estimated) | [7] |

| 3.185e-010 mg/L @ 25 °C (estimated) | [8] | |

| Vapor Pressure | 1.11E-06 mmHg @ 25°C | [5] |

| 0.000001 mmHg @ 25.00 °C (estimated) | [8] | |

| Flash Point | 158.8 °C (318.00 °F) TCC (estimated) | [5][8] |

| LogP (Octanol/Water Partition Coefficient) | 15.981 (estimated) | [7][8] |

| 11.41480 | [5] | |

| 15.6 (XLogP3) | [3][5] | |

| Refractive Index | 1.4539 (estimate) | [5] |

| Kovats Retention Index (Standard non-polar) | 2860, 2862, 2864, 2865, 2865.7 | [3] |

| Kovats Retention Index (Semi-standard non-polar) | 2857, 2858, 2860.6, 2864 | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the specific chemical properties of this compound are not widely published. However, general methodologies for the analysis of long-chain alkanes are well-established and can be applied to this compound.

General Workflow for Alkane Analysis

A typical experimental workflow for the extraction, identification, and quantification of a long-chain alkane like this compound from a biological or environmental matrix is outlined below. This process generally involves sample preparation, extraction, cleanup, and instrumental analysis, primarily using gas chromatography coupled with mass spectrometry (GC-MS).

References

- 1. CAS 1560-98-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Cannabis Compound Database: Showing Compound Card for this compound (CDB000167) [cannabisdatabase.ca]

- 3. This compound | C29H60 | CID 519147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 1560-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. lookchem.com [lookchem.com]

- 6. Octacosane, 2-methyl- [webbook.nist.gov]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0029701) [hmdb.ca]

- 8. 2-methyl octacosane, 1560-98-1 [thegoodscentscompany.com]

2-Methyloctacosane: A Key Modulator in Insect Chemical Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloctacosane, a methyl-branched cuticular hydrocarbon (CHC), plays a significant, albeit often subtle, role in the complex world of insect chemical communication. While not typically a primary sex pheromone, its presence and relative abundance within an insect's cuticular hydrocarbon profile are crucial for species and mate recognition, influencing courtship behaviors and reproductive isolation. This technical guide synthesizes current research on the function of this compound in insect communication, providing a comprehensive overview of its biochemical properties, role in signaling pathways, and the experimental methodologies used to elucidate its function. Detailed protocols for CHC extraction and analysis, alongside behavioral assays, are presented to facilitate further research in this area. Furthermore, this guide includes quantitative data and visualizations to provide a clear and concise understanding of the intricate role of this compound in mediating insect interactions.

Introduction

Insects rely heavily on a sophisticated chemical language to navigate their environment, locate mates, identify kin, and recognize hosts. Cuticular hydrocarbons (CHCs), a waxy layer covering the insect exoskeleton, are paramount to this chemical communication system. Primarily known for their role in preventing desiccation, CHCs also serve as a rich source of information, encoding messages about an individual's species, sex, age, and reproductive status.[1][2] Among the vast array of CHCs, methyl-branched alkanes, such as this compound, have been identified as key players in mediating these intricate social interactions.[3][4]

This compound (C₂₉H₆₀) is a saturated hydrocarbon with a methyl group on the second carbon of an octacosane backbone. Its presence has been documented in a variety of insect species, most notably in the genus Drosophila, where it contributes to the complex bouquet of CHCs that facilitate mate choice and reproductive isolation.[5][6] This guide will delve into the specific functions of this compound, the experimental approaches used to study it, and the quantitative data that underscore its importance in insect communication.

Chemical Properties and Biosynthesis

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₂₉H₆₀

-

Molecular Weight: 408.8 g/mol

-

Class: Branched Alkane

The biosynthesis of this compound, like other CHCs, is a complex process involving the elongation of fatty acids and subsequent modifications. While the precise enzymatic pathways can vary between species, the general process involves the following key steps:

-

Fatty Acid Synthesis: Acetyl-CoA is used to build long-chain fatty acids.

-

Elongation: Fatty acid elongases extend the carbon chain to the appropriate length.

-

Reduction: The fatty acid is reduced to a fatty aldehyde.

-

Decarbonylation: A P450 enzyme (CYP4G) removes the carbonyl group to form the hydrocarbon.

-

Methylation: A methyltransferase adds a methyl group, in this case at the second carbon position.

Function in Insect Communication

The role of this compound in insect communication is primarily context-dependent, often acting in concert with a complex blend of other CHCs. Its function is most clearly understood in the context of mate recognition and courtship.

Mate Recognition and Species Isolation

In species such as Drosophila mojavensis, the CHC profile, which includes this compound, is a critical factor in mate selection.[5][6] Females assess the CHC bouquet of potential mates to determine if they are of the same species and to gauge their fitness. Variations in the relative abundance of specific CHCs, including methyl-branched alkanes, can lead to reproductive isolation between closely related species or subspecies.[5]

Studies on parasitic wasps have also highlighted the importance of methyl-branched CHCs for host recognition.[2][3][4] The specific blend of these hydrocarbons on a host's cuticle can act as a kairomone, signaling its suitability for parasitism.[2][3][4]

Courtship Behavior

While not a potent aphrodisiac on its own, the presence of this compound within a female's CHC profile can influence male courtship behavior. In Drosophila, males use gustatory receptors on their forelegs to "taste" the female's cuticle and assess her chemical signature. The correct blend of CHCs, including this compound, can stimulate a male to initiate and continue his courtship display.

Quantitative Data on this compound in Insect Communication

The following table summarizes quantitative data from studies on the role of methyl-branched CHCs, including this compound, in insect communication.

| Insect Species | Compound Class | Quantitative Effect | Behavioral Context | Reference |

| Holepyris sylvanidis (Ectoparasitoid) | Methyl-branched alkanes | Presence is necessary for host recognition. | Host Recognition | [2][3][4] |

| Tribolium confusum (Confused Flour Beetle) | Methyl-branched alkanes | Elicit trail-following and host recognition by H. sylvanidis. | Host Recognition | [2][3][4] |

| Oryzaephilus surinamensis (Sawtoothed Grain Beetle) | Methyl-branched alkanes | Absence of methyl-branched alkanes leads to rejection by H. sylvanidis. | Host Recognition | [2][3][4] |

| Drosophila mojavensis | Epicuticular Hydrocarbons | Profiles differ between subspecies and are associated with mating success. | Mate Selection | [6] |

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons

A standardized protocol for the extraction and analysis of CHCs is essential for reproducible results. The following is a general methodology based on common practices in the field.

Diagram of CHC Extraction and Analysis Workflow:

Caption: Workflow for the extraction and analysis of insect cuticular hydrocarbons.

Protocol:

-

Sample Collection: Collect individual insects and freeze them at -20°C until extraction.

-

Solvent Extraction:

-

Place a single insect into a 2 mL glass vial.

-

Add 200 µL of n-hexane to the vial, ensuring the insect is fully submerged.

-

Agitate the vial for 2 minutes to facilitate the extraction of CHCs.

-

Carefully remove the insect from the vial.

-

Evaporate the solvent under a gentle stream of nitrogen until approximately 50 µL remains.

-

-

GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

-

Injector Temperature: 280°C

-

Oven Program: 150°C for 2 min, then ramp to 320°C at 5°C/min, hold for 10 min.

-

Carrier Gas: Helium

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-600

-

-

-

Data Analysis:

-

Identify individual CHCs by comparing their mass spectra and retention times to known standards or a spectral library (e.g., NIST).

-

Quantify the relative abundance of each compound by integrating the area under the corresponding peak in the chromatogram.

-

Behavioral Assays

To determine the function of this compound in communication, behavioral assays using synthetic compounds are employed.

Diagram of a Choice Assay Workflow:

Caption: Workflow for a behavioral choice assay to test the effect of a synthetic compound.

Protocol: Male Courtship Choice Assay

-

Preparation of Stimuli:

-

Obtain recently deceased virgin females of the species of interest.

-

Wash the dead females twice with hexane for 2 minutes each to remove their native CHCs.

-

Prepare two solutions:

-

Treatment: Synthetic this compound dissolved in hexane (e.g., 1 µg/µL).

-

Control: Pure hexane.

-

-

Apply 1 µL of the treatment solution to one washed female and 1 µL of the control solution to another. Allow the solvent to evaporate completely.

-

-

Behavioral Arena:

-

Use a small petri dish (e.g., 35 mm diameter) as the observation arena.

-

Place the two treated dead females on opposite sides of the arena.

-

-

Observation:

-

Introduce a single, sexually mature male into the center of the arena.

-

Record the male's behavior for a set period (e.g., 10 minutes).

-

Measure the following parameters:

-

Latency to first courtship: Time until the male first directs courtship behavior towards either female.

-

Duration of courtship: Total time spent courting each female.

-

Frequency of courtship elements: Number of times the male performs specific courtship behaviors (e.g., tapping, wing vibration).

-

-

-

Data Analysis:

-

Compare the behavioral responses towards the this compound-treated female and the control female using appropriate statistical tests (e.g., paired t-test).

-

Signaling Pathways and Logical Relationships

The perception of this compound and other CHCs initiates a cascade of neural events that lead to a behavioral response.

Diagram of a Putative Chemosensory Pathway:

Caption: A putative chemosensory pathway for the perception of a cuticular hydrocarbon.

Conclusion and Future Directions

This compound is a key component of the complex chemical tapestry that insects use to communicate. While its role is often modulatory rather than acting as a primary signaling molecule, its importance in species and mate recognition is undeniable. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced functions of this and other methyl-branched CHCs.

Future research should focus on:

-

Identifying the specific chemoreceptors that detect this compound and other methyl-branched alkanes.

-

Elucidating the complete biosynthetic pathways for these compounds to understand their genetic and environmental regulation.

-

Investigating the synergistic and antagonistic effects of this compound in combination with other CHCs in a wider range of insect species.

-

Exploring the potential for using synthetic this compound and related compounds in pest management strategies, for example, by disrupting mating behaviors.

A deeper understanding of the role of this compound will not only enhance our knowledge of insect chemical ecology but also open new avenues for the development of targeted and environmentally benign pest control methods.

References

- 1. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Genetics of incipient speciation in Drosophila mojavensis: II. Host plants and mating status influence cuticular hydrocarbon QTL expression and G x E interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-Methyloctacosane as a Semiochemical: An In-depth Technical Guide to Early Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on 2-methyloctacosane, a long-chain branched hydrocarbon, and its role as a semiochemical in insect communication. While often found as part of a complex mixture of cuticular hydrocarbons (CHCs), early studies, particularly in the model organism Drosophila melanogaster, have pointed to its significance as a potential pheromone. This document provides a comprehensive overview of the early analytical techniques, key experimental findings, and the logical framework that led to the understanding of this compound's function in chemical signaling.

Early Identification and Quantification of Cuticular Hydrocarbons

The initial exploration into the chemical basis of insect communication focused on the analysis of the waxy layer of the insect cuticle. Early researchers utilized gas chromatography (GC) and mass spectrometry (GC-MS) to separate and identify the complex blend of hydrocarbons present on the surface of insects. These cuticular hydrocarbons were found to be remarkably diverse, with chain lengths typically ranging from 21 to 35 carbons, and included n-alkanes, alkenes, and methyl-branched alkanes.[1][2]

In their pioneering work on Drosophila melanogaster, Antony and Jallon (1982) provided a detailed characterization of the CHC profiles of both males and females.[3][4] Their analyses revealed a distinct sexual dimorphism in the hydrocarbon composition, laying the groundwork for the hypothesis that these compounds act as sex pheromones. While this compound was identified as a component of the CHC profile, the primary focus of these early studies was on the more abundant and sexually dimorphic compounds.

The following table summarizes the relative abundance of major cuticular hydrocarbons identified in early studies of Drosophila melanogaster, providing a quantitative baseline for understanding the context in which this compound was first considered as a semiochemical.

| Compound | Carbon Number | Class | Relative Abundance in Females (%) | Relative Abundance in Males (%) | Reference |

| 7-Tricosene | C23:1 | Monoene | Low | High | [5] |

| n-Tricosane | C23 | n-Alkane | Present | Present | [3][4] |

| 7-Pentacosene | C25:1 | Monoene | Present | High | [5] |

| n-Pentacosane | C25 | n-Alkane | Present | Present | [3][4] |

| 7,11-Heptacosadiene | C27:2 | Diene | High | Absent | [3][4] |

| This compound | C29 | Branched Alkane | Present | Present | [3][4] |

| n-Nonacosane | C29 | n-Alkane | Present | Present | [3][4] |

Experimental Protocols from Early Research

The methodologies employed in the early investigation of insect CHCs were foundational for the field of chemical ecology. The following protocols are based on the techniques described in the seminal literature of the late 1970s and early 1980s.

Protocol 1: Extraction of Cuticular Hydrocarbons

This protocol outlines the solvent extraction method commonly used to collect CHCs from individual insects.

Materials:

-

Live or frozen insects (e.g., Drosophila melanogaster)

-

Hexane or Pentane (analytical grade)

-

Glass vials (1-2 mL) with Teflon-lined caps

-

Micropipettes

-

Vortex mixer

Procedure:

-

Place a single insect into a clean glass vial.

-

Add a small volume of solvent (e.g., 50-100 µL of hexane) to the vial, ensuring the insect is fully submerged.

-

Agitate the vial gently for 5 minutes to extract the cuticular lipids.

-

Carefully remove the insect from the vial.

-

The resulting solvent extract, containing the CHCs, is then concentrated under a gentle stream of nitrogen before analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analytical method used to separate and identify the components of the CHC extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase like OV-1 or SE-30).

Procedure:

-

Inject a small volume (e.g., 1 µL) of the concentrated CHC extract into the GC.

-

The GC oven temperature is programmed to ramp from a low starting temperature (e.g., 150°C) to a high final temperature (e.g., 300°C) to elute the hydrocarbons based on their boiling points.

-

As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each compound is recorded, allowing for its identification by comparing the fragmentation pattern to known standards or library data.

-

The relative abundance of each hydrocarbon is determined by integrating the area of its corresponding peak in the gas chromatogram.

Evidence for this compound as a Fundamental Semiochemical

While early research focused on the more abundant and sexually dimorphic CHCs, a pivotal study by Savarit, Sureau, Cobb, and Ferveur in 1999 provided strong evidence for the role of other hydrocarbons, including this compound, as fundamental semiochemicals. This research utilized genetically engineered Drosophila melanogaster in which the production of the primary female-specific pheromones, the 7,11-dienes, was eliminated.

Surprisingly, male flies still exhibited courtship behavior towards these "pheromone-free" females, indicating the presence of other, previously unrecognized, attractive chemical cues. Analysis of the cuticular hydrocarbons of these transgenic females revealed a significantly altered profile, with this compound being one of the few remaining long-chain hydrocarbons. This led to the hypothesis that a blend of these remaining saturated and methyl-branched alkanes constitutes a more ancestral, fundamental layer of chemical communication for mate recognition.

Conclusion

Early research into the chemical ecology of insects laid the essential groundwork for our current understanding of semiochemicals. While initially overshadowed by more abundant and sexually dimorphic compounds, this compound has emerged as a significant player in the complex language of insect communication. The foundational analytical techniques and innovative genetic experiments of early researchers have revealed that this seemingly simple branched alkane is part of a fundamental and likely ancestral system of chemical signaling. Further research into the specific neuronal perception of this compound and its role in a broader range of insect species will undoubtedly continue to build upon this important early work.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioassaying the Function of Pheromones in Drosophila melanogaster’s Social Behavior | Springer Nature Experiments [experiments.springernature.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. cambridge.org [cambridge.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyloctacosane for Research Purposes

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyloctacosane is a long-chain branched alkane with potential applications in various research fields, including its use as a chemical standard, in the study of insect cuticular hydrocarbons, and in the development of novel drug delivery systems. This document provides detailed protocols for the chemical synthesis of this compound for research applications. The synthesis is approached via two common and effective methods for carbon-carbon bond formation: a Grignard reaction-based approach and a Wittig reaction-based approach. Both methods culminate in a final hydrogenation step to yield the saturated alkane.

Physicochemical Data of this compound

A summary of the key physicochemical properties of the target compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₉H₆₀ |

| Molecular Weight | 408.8 g/mol |

| CAS Number | 1560-98-1 |

| Appearance | Colorless, odorless solid at room temp. |

| Boiling Point | 413.9 °C at 760 mmHg (estimated)[1] |

| Melting Point | 43.7 °C (estimated)[1] |

| Solubility | Insoluble in water, soluble in organic solvents.[2] |

Synthetic Strategies

Two viable synthetic routes for the preparation of this compound are outlined below. Both strategies involve the formation of a long-chain alkene intermediate, which is subsequently reduced to the desired alkane.

1. Grignard Reaction Approach: This method involves the reaction of a long-chain ketone with a methyl Grignard reagent to form a tertiary alcohol. Subsequent dehydration and hydrogenation yield this compound.[1][3]

2. Wittig Reaction Approach: This strategy utilizes the reaction of a long-chain aldehyde with a methylidene-triphenylphosphorane (a Wittig reagent) to form a terminal alkene.[4][5] This alkene is then hydrogenated to produce the final product.[4]

A schematic overview of the synthetic workflow is presented below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of highly branched alkanes.[1][3]

Step 1: Grignard Reaction to form 2-Methyl-2-octacosanol

-

Materials:

-

2-Octacosanone (1.0 eq)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2-octacosanone in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add the methylmagnesium bromide solution dropwise via the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude tertiary alcohol.

-

Step 2: Dehydration to form 2-Methyloctacos-1-ene and 2-Methyloctacos-2-ene

-

Materials:

-

Crude 2-Methyl-2-octacosanol (from Step 1)

-

Phosphorus oxychloride (1.5 eq)

-

Pyridine

-

Dichloromethane

-

5% Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the crude alcohol in a mixture of pyridine and dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride dropwise with stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer sequentially with 5% hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkene mixture.

-

Step 3: Hydrogenation to form this compound

-

Materials:

-

Crude alkene mixture (from Step 2)

-

10% Palladium on carbon (catalyst)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the crude alkene in ethanol or ethyl acetate in a suitable hydrogenation flask.

-

Add a catalytic amount of 10% palladium on carbon.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Protocol 2: Synthesis via Wittig Reaction

This protocol is based on general procedures for the synthesis of long-chain alkenes followed by hydrogenation.[4]

Step 1: Synthesis of 2-Methyloctacos-1-ene

-

Materials:

-

Methyltriphenylphosphonium bromide (1.1 eq)

-

n-Butyllithium (1.6 M solution in hexanes, 1.05 eq)

-

Heptacosanal (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Hexane

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise. The formation of the ylide is indicated by the development of a deep orange or red color.

-

Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C.

-

Dissolve heptacosanal in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with hexane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Step 2: Hydrogenation to form this compound

-

Procedure: Follow the same hydrogenation procedure as described in Protocol 1, Step 3.

Purification and Characterization

Purification:

The crude this compound obtained from either synthetic route will likely contain nonpolar byproducts. Purification can be achieved by column chromatography on silica gel using a nonpolar eluent such as hexane.[4] An alternative method for removing triphenylphosphine oxide from the Wittig reaction is to treat the crude product with oxalyl chloride to form an insoluble salt that can be filtered off.[4] For separating branched alkanes from any potential linear alkane contaminants, column chromatography on activated aluminum oxide can be effective.[6]

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃) | A complex multiplet in the region of δ 0.8-1.6 ppm corresponding to the numerous methylene and methyl protons. A characteristic doublet and multiplet for the C2 methyl group and the C2 proton, respectively. |

| ¹³C NMR (CDCl₃) | A series of peaks in the aliphatic region (δ 10-40 ppm). Distinct signals for the C1, C2, and the methyl carbon at C2. |

| Mass Spectrometry (GC-MS) | A molecular ion peak (M⁺) at m/z 408.8, along with a characteristic fragmentation pattern for a long-chain branched alkane. |

| Purity (GC-FID) | A single major peak indicating high purity. |

Data Summary

The following table summarizes the key reagents and expected yields for the synthesis of this compound.

| Reaction Step | Starting Material 1 | Starting Material 2 | Product | Typical Yield |

| Grignard Reaction | 2-Octacosanone | Methylmagnesium bromide | 2-Methyl-2-octacosanol | 80-90% |

| Dehydration | 2-Methyl-2-octacosanol | Phosphorus oxychloride | 2-Methyloctacosene isomers | 70-85% |

| Wittig Reaction | Heptacosanal | Methyltriphenylphosphonium ylide | 2-Methyloctacos-1-ene | 60-80% |

| Hydrogenation | Alkene Intermediate | H₂ / Pd/C | This compound | >95% |

Note: Yields are estimates based on general reaction efficiencies and may vary depending on experimental conditions.

Logical Relationship Diagram

The logical flow of the synthetic and analytical process is depicted below.

Caption: Logical flow of synthesis and analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. SATHEE CUET: Chemistry Wittig Reaction [cuet.iitk.ac.in]

- 6. Activated aluminum oxide selectively retaining long chain n-alkanes: Part II. Integration into an on-line high performance liquid chromatography-liquid chromatography-gas chromatography-flame ionization detection method to remove plant paraffins for the determination of mineral paraffins in foods and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Grignard Reaction for Long-Chain Branched Alkane Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction Grignard reagents (R-MgX) are powerful organometallic compounds fundamental to organic synthesis for their ability to form new carbon-carbon bonds.[1][2][3] Their utility in the synthesis of long-chain branched alkanes is a cornerstone of modern organic chemistry, enabling the construction of sterically complex and diverse molecular architectures often found in pharmaceuticals and other advanced materials.[1] This document outlines two primary methodologies for synthesizing branched alkanes using Grignard reagents: direct catalytic cross-coupling with alkyl halides and a two-step approach via a tertiary alcohol intermediate. Detailed protocols, quantitative data, and process diagrams are provided to serve as a practical guide for laboratory application.

Method 1: Direct Synthesis via Catalytic Cross-Coupling

Application Notes